1-(2,4,6-Trimethylphenyl)octadecane
Description
1,3,5-Trimethyl-2-octadecylbenzene is an organic compound with the molecular formula C27H48. It is also known by other names such as 1-(2,4,6-Trimethylphenyl)octadecane and 2,4,6-Trimethyl-n-octadecylbenzene . This compound is characterized by its aromatic benzene ring substituted with three methyl groups and a long octadecyl chain, making it a significant molecule in various chemical applications.
Properties
CAS No. |
55282-67-2 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-octadecylbenzene |
InChI |
InChI=1S/C27H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h22-23H,5-21H2,1-4H3 |
InChI Key |
SDJSEINVDXJJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,5-Trimethyl-2-octadecylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,3,5-Trimethyl-2-octadecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), converting the aromatic ring to a cyclohexane derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces cyclohexane derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-octadecylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylation reactions and aromatic substitution mechanisms.
Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer behavior.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions and aromatic stacking. The long octadecyl chain allows it to embed into lipid membranes, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3,5-Trimethyl-2-octadecylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene: Lacks the long alkyl chain, making it less hydrophobic and less effective in membrane interactions.
1,3,5-Trimethyl-2-hexadecylbenzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and interactions.
2,4,6-Trimethyl-n-octadecylbenzene: Another name for the same compound, highlighting its structural features.
The uniqueness of 1,3,5-Trimethyl-2-octadecylbenzene lies in its combination of a highly substituted aromatic ring and a long alkyl chain, providing a balance of hydrophobicity and reactivity.
Biological Activity
1-(2,4,6-Trimethylphenyl)octadecane is a compound that has garnered attention in the field of biological research due to its potential bioactive properties. This article delves into the biological activity of this compound, highlighting relevant studies, data tables, and case studies.
Chemical Structure and Properties
1-(2,4,6-Trimethylphenyl)octadecane is an alkyl aromatic hydrocarbon with the following structural formula:
- Chemical Formula : C₂₄H₃₈
- Molecular Weight : 338.57 g/mol
The compound features a long hydrophobic octadecane chain and a trimethyl-substituted phenyl group, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds similar to 1-(2,4,6-trimethylphenyl)octadecane exhibit significant antioxidant properties. For instance, octadecane derivatives have been reported to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress .
| Compound | Activity Type | Reference |
|---|---|---|
| 1-(2,4,6-Trimethylphenyl)octadecane | Antioxidant | |
| Octadecane | Antioxidant | |
| Eicosane | Antifungal |
Antimicrobial Activity
The antimicrobial potential of 1-(2,4,6-trimethylphenyl)octadecane has been inferred from studies on related compounds. Various aliphatic hydrocarbons have demonstrated effectiveness against a range of pathogens. For example, octadecane has shown activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Study on Octadecane Derivatives
A study focused on the biological activities of octadecane derivatives revealed significant antimicrobial and antioxidant effects. The researchers utilized GC-MS analysis to identify bioactive components in extracts containing octadecane derivatives. The findings suggested that these compounds could serve as potential therapeutic agents against various microbial strains .
Evaluation of Endophytic Fungi
Another case study evaluated the antimicrobial potential of endophytic fungi that produce octadecane derivatives. The results indicated that these fungi produced compounds with notable antibacterial and antifungal activities, suggesting a role for 1-(2,4,6-trimethylphenyl)octadecane in natural product chemistry and pharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
